(2,2-Dimethylthiolan-3-yl)methanamine (2,2-Dimethylthiolan-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1481415-13-7
VCID: VC6779896
InChI: InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3
SMILES: CC1(C(CCS1)CN)C
Molecular Formula: C7H15NS
Molecular Weight: 145.26

(2,2-Dimethylthiolan-3-yl)methanamine

CAS No.: 1481415-13-7

Cat. No.: VC6779896

Molecular Formula: C7H15NS

Molecular Weight: 145.26

* For research use only. Not for human or veterinary use.

(2,2-Dimethylthiolan-3-yl)methanamine - 1481415-13-7

Specification

CAS No. 1481415-13-7
Molecular Formula C7H15NS
Molecular Weight 145.26
IUPAC Name (2,2-dimethylthiolan-3-yl)methanamine
Standard InChI InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3
Standard InChI Key YPTMOASDMGGYSM-UHFFFAOYSA-N
SMILES CC1(C(CCS1)CN)C

Introduction

(2,2-Dimethylthiolan-3-yl)methanamine, also known as (2,2-dimethyltetrahydrothiophen-3-yl)methanamine, is a chemical compound featuring a thiolane ring structure. This compound is of interest in medicinal chemistry and organic synthesis due to its unique chemical properties and potential applications. The molecular formula for this compound is C₇H₁₅NS, and its hydrochloride salt form is commonly used in research.

Synthesis Methods

Several methods can be employed for the synthesis of (2,2-dimethylthiolan-3-yl)methanamine hydrochloride. While specific detailed synthesis protocols are not widely documented in the available literature, general approaches in organic chemistry often involve the manipulation of thiolane rings through various functional group transformations.

Potential Applications

This compound is noted for its potential in medicinal chemistry, particularly as a building block in organic synthesis. Its unique structure may confer distinct pharmacological properties, although further research is needed to elucidate its specific biological activities.

CompoundMolecular FormulaKey Features
(2,2-Dimethylthiolan-3-yl)methanamine HydrochlorideC₇H₁₅NS·HClPotential in medicinal chemistry, thiolane ring structure
5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride-Contains a thiophene ring; potential anticancer activity
2-Methylthiazolidin-4-one-Known for antimicrobial properties; thiazolidine structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator